2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

Catalog No.
S3143736
CAS No.
1903644-15-4
M.F
C11H11BrO3
M. Wt
271.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

CAS Number

1903644-15-4

Product Name

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

IUPAC Name

2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid

Molecular Formula

C11H11BrO3

Molecular Weight

271.11

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(5-10(13)14)6-15-7-11/h1-4H,5-7H2,(H,13,14)

InChI Key

MHSLMSMPBQFWOX-UHFFFAOYSA-N

SMILES

C1C(CO1)(CC(=O)O)C2=CC=C(C=C2)Br

solubility

not available

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid (CAS 1903644-15-4) is a highly functionalized, 3,3-disubstituted oxetane building block designed for advanced medicinal chemistry and materials science. It integrates an sp3-rich oxetane core—a well-established bioisostere for gem-dimethyl and carbonyl groups—with two orthogonal synthetic handles: a 4-bromophenyl moiety for transition-metal-catalyzed cross-coupling and an acetic acid chain for amide or ester formation. By increasing the fraction of sp3-hybridized carbons (Fsp3) and introducing a strong hydrogen-bond acceptor, this scaffold systematically lowers lipophilicity (logP) and improves aqueous solubility compared to planar or carbocyclic analogs. Its bifunctional nature makes it an ideal precursor for synthesizing complex, metabolically stable active pharmaceutical ingredients (APIs) where precise control over physicochemical properties is required [1].

Research Fit

Para‑bromo oxetane‑acetic acid scaffold for halogen bonding or Suzuki coupling studies
Oxetane ring as a property‑modulating module; pH‑tunable ionization
Acetic acid homolog for scaffold‑hopping SAR; free acid for late‑stage amide/ester formation

Substituting this compound with a cyclobutane analog (e.g., 1-(4-bromophenyl)cyclobutane-1-acetic acid) fails to capture the profound physicochemical benefits of the oxetane ring, typically resulting in a 0.5 to 1.5 unit increase in logP and a corresponding drop in kinetic solubility and metabolic stability. Furthermore, replacing it with the truncated 3-(4-bromophenyl)oxetane-3-carboxylic acid introduces severe steric hindrance and electronic deactivation at the carbonyl center, drastically reducing coupling yields during amide bond formation. The one-carbon spacer in the acetic acid moiety isolates the reactive carboxylate from the electron-withdrawing effect of the oxetane oxygen, ensuring high-yielding, predictable reactivity under standard peptide coupling conditions (e.g., HATU/DIPEA) while preserving the intact four-membered ring [1].

Substitution Risk

Target: 4‑bromophenyl (para)
Linear dipole, distinct halogen‑bond vector; 98% purity specification.
Analog: 3‑bromophenyl (meta)
Bent dipole, different vector may shift SAR and binding geometry; typical 95% purity may increase batch variability.
Target: oxetane ring
Class‑level evidence for 4‑ to >4000‑fold solubility gain and metabolic stability improvement over gem‑dimethyl/carbonyl.
Analog: gem‑dimethyl or carbonyl replacement
Solubility and metabolic profile may differ dramatically; oxetane‑specific conformational effects are lost.
Target: acetic acid side chain
Methylene spacer adds rotational freedom; molecular weight 271.11.
Analog: carboxylic acid directly on oxetane
Different distance between acid and bromophenyl‑oxetane core may alter entropic binding contributions and SAR.

LogP Reduction and Solubility Enhancement via Oxetane Incorporation

In comparative medicinal chemistry studies, replacing a lipophilic cyclobutane or gem-dimethyl group with a 3,3-disubstituted oxetane consistently reduces the partition coefficient (logP) by approximately 0.5 to 1.5 units. For phenyl-substituted aliphatic scaffolds, this bioisosteric replacement translates to a multi-fold increase in kinetic aqueous solubility at physiological pH, driven by the oxetane oxygen acting as a potent hydrogen-bond acceptor and the reduction in overall lipophilicity [1].

Evidence DimensionCalculated/Measured Lipophilicity (logP)
Target Compound DataOxetane core (typically lowers logP by ~0.5-1.5 units)
Comparator Or BaselineCyclobutane or gem-dimethyl analogs
Quantified Difference0.5 to 1.5 logP unit reduction; significant increase in aqueous solubility
ConditionsStandard physiological pH buffering (pH 7.4)

Lowering logP while maintaining molecular volume is critical for preventing late-stage attrition of drug candidates due to poor solubility or high metabolic clearance.

Para vs. Meta bromo
Class‑level
Para: linear dipole, 98% purity. Meta: bent dipole, 95% purity. Parent meta‑oxetane LogP ~2.56.
Substitution position alters halogen‑bond geometry and dipole; purity difference may affect SAR reproducibility.
Supplier specs; LogP from parent oxetane scaffold.

Enhanced Coupling Yields via the Acetic Acid Spacer

The presence of the methylene spacer in 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid is critical for downstream synthetic efficiency. Direct 3-oxetane carboxylic acids suffer from steric crowding and the inductive electron-withdrawing effect of the adjacent oxygen, which can reduce amide coupling yields to below 50% under standard conditions. The acetic acid homologation isolates the carboxylate, restoring coupling efficiencies to >90% using standard reagents like HATU or EDC, without risking acid-catalyzed ring opening [1].

Evidence DimensionAmide Coupling Yield
Target Compound Data>90% typical yield (acetic acid spacer)
Comparator Or Baseline<50% typical yield (direct 3-carboxylic acid)
Quantified Difference>40% absolute increase in coupling yield
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA, DMF, room temperature)

High-yielding and predictable amide coupling is essential for cost-effective library synthesis and scale-up manufacturing.

pKa modulation
Predicted
pKa = 4.44±0.10 (oxetane‑driven); oxetaneacetic acid core pKa 4.44, solubility 82 g/L.
Predominantly ionized at pH 7.4; supports solubility/permeability prediction.
Predicted values; experimental confirmation recommended.

Orthogonal Functionalization via the 4-Bromophenyl Handle

The 4-bromo substituent provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Compared to unsubstituted 3-phenyloxetane derivatives, which require harsh, unselective C-H activation protocols, the 4-bromophenyl moiety allows for rapid, regioselective C-C or C-N bond formation at mild temperatures (<100 °C) with catalyst loadings often below 5 mol%, enabling the rapid generation of diverse chemical libraries [1].

Evidence DimensionRegioselective Functionalization Efficiency
Target Compound DataHigh-yielding, regioselective cross-coupling at the 4-position
Comparator Or BaselineUnsubstituted 3-phenyloxetane derivatives (require unselective C-H activation)
Quantified DifferenceEnables direct, predictable functionalization with <5 mol% Pd catalyst
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura)

The pre-installed bromide handle drastically reduces the number of synthetic steps required to build complex, multi-ring API architectures.

Boiling point
Predicted
407.0±30.0 °C vs. des‑bromo oxetaneacetic acid 260.1 °C (Δ ≈ +147 °C).
Strong H‑bonding; free acid better purified by precipitation/chromatography.
Predicted at 760 mmHg; method-specific.
Oxetane developability
Class‑level
Solubility +4‑ to >4000‑fold; logD reduction ~0.5‑1.0 units vs. gem‑dimethyl (literature meta‑analysis).
Supports developability screening; no experimental data for this specific compound.
Class‑level inference; requires verification in target series.
Acetic vs. carboxylic acid
Cross‑study
Acetic acid: MW 271.11, extra CH₂, extra rotatable bond. Carboxylic acid: MW 257.08, LogP 1.80 (computed).
Side‑chain length alters conformational flexibility and acid‑oxetane distance; select based on pharmacophore model.
LogP computed; target experimental logD not reported.

Synthesis of High-Fsp3 API Libraries

Leveraging the oxetane core to generate drug candidates with improved aqueous solubility and reduced CYP450 clearance compared to flat, aromatic-heavy molecules, directly utilizing the logP reduction benefits[1].

Bioisosteric Replacement in Lead Optimization

Using the compound to systematically replace problematic gem-dimethyl or cyclobutane groups in existing lead compounds to rescue them from poor pharmacokinetic profiles, facilitated by the high-yielding amide coupling of the acetic acid handle [1].

Development of Novel Spirocyclic or Extended-Ring Architectures

Utilizing the orthogonal reactivity of the acetic acid and 4-bromophenyl groups to construct complex, multi-dimensional frameworks for advanced materials or specialized ligands via sequential peptide coupling and palladium-catalyzed cross-coupling [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Halogen bonding / Suzuki coupling studies
Para‑bromo substitution position; high‑purity specification
Confirm halogen‑bond geometry and cross‑coupling efficiency
Developability‑driven lead optimization
Oxetane bioisostere; pKa‑driven ionization at physiological pH
Verify solubility and metabolic stability improvement in target series
Scaffold‑hopping SAR (side‑chain length)
Acetic acid methylene spacer vs. direct carboxylic acid
Compare conformational effects and entropic binding contributions
Late‑stage diversification (free acid)
Free carboxylic acid form; high thermal stability for precipitation
Evaluate amide coupling / esterification yields and purification ease

XLogP3

1.8

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